molecular formula C28H27F2N3O5 B12392176 Btk-IN-25

Btk-IN-25

カタログ番号: B12392176
分子量: 523.5 g/mol
InChIキー: KRLUJQPLADLCAK-AEFFLSMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Btk-IN-25 is a potent inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B-cells. This compound has shown significant potential in the treatment of various B-cell malignancies and autoimmune diseases due to its ability to inhibit Bruton’s tyrosine kinase with high specificity and potency .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing Bruton’s tyrosine kinase inhibitors typically involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .

化学反応の分析

Types of Reactions

Btk-IN-25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated, aminated, or thiolated derivatives .

科学的研究の応用

Btk-IN-25 has a wide range of scientific research applications, including:

作用機序

Btk-IN-25 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts various cellular processes such as B-cell activation, proliferation, and survival. The molecular targets and pathways involved include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

類似化合物との比較

Similar Compounds

Uniqueness of Btk-IN-25

This compound is unique due to its high specificity and potency in inhibiting Bruton’s tyrosine kinase. It has shown promising results in preclinical studies, demonstrating significant efficacy in reducing B-cell activity and improving outcomes in models of B-cell malignancies and autoimmune diseases. Additionally, this compound has a favorable safety profile, making it a potential candidate for further development and clinical trials .

特性

分子式

C28H27F2N3O5

分子量

523.5 g/mol

IUPAC名

[5-ethoxy-4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-1H-pyrrolo[2,3-b]pyridin-3-yl]-[2-fluoro-4-(2-fluorophenoxy)phenyl]methanone

InChI

InChI=1S/C28H27F2N3O5/c1-2-36-24-13-32-28-25(26(24)33-16-7-8-18(14-34)37-15-16)20(12-31-28)27(35)19-10-9-17(11-22(19)30)38-23-6-4-3-5-21(23)29/h3-6,9-13,16,18,34H,2,7-8,14-15H2,1H3,(H2,31,32,33)/t16-,18+/m1/s1

InChIキー

KRLUJQPLADLCAK-AEFFLSMTSA-N

異性体SMILES

CCOC1=CN=C2C(=C1N[C@@H]3CC[C@H](OC3)CO)C(=CN2)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5F)F

正規SMILES

CCOC1=CN=C2C(=C1NC3CCC(OC3)CO)C(=CN2)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。